2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate
Overview
Description
Synthesis Analysis
The synthesis of pyran derivatives can vary based on the desired substitution pattern and functional groups. For instance, the synthesis of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine involves the formation of a dihydropyridine ring with specific substituents, including a pyrazolyl group and a nitrophenyl group . Another approach is the catalyst-free synthesis of 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetates from 2-amino-3-cyano-4-H-pyrans, using iodobenzene diacetate as an oxidant . Additionally, 1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines are synthesized from dehydroacetic acid derivatives and hydrazine .
Molecular Structure Analysis
The molecular structure of pyran derivatives is characterized by the presence of a six-membered ring containing an oxygen atom. The crystal structure of the synthesized 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine shows an orthogonal arrangement of the phenyl ring and a cis/cis arrangement of the ester groups . This information is crucial for understanding the three-dimensional conformation of the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyran derivatives is influenced by the substituents attached to the pyran ring. For example, the presence of an enamine fragment in the reactants allows for the reaction with iodobenzene diacetate to form pyran fused 2-acetoxy-NH-aziridines . The reactivity of these compounds can be further explored in various chemical reactions, which can be useful for structure-activity relationship (SAR) studies in pharmaceutical and medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are determined by their molecular structure. The presence of different functional groups, such as esters, nitro groups, or hydroxyl groups, can affect properties like solubility, melting point, and reactivity. The papers provided do not give specific physical property data, but such properties can typically be elucidated through techniques like NMR, IR, and mass spectroscopy, as mentioned for the 1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research highlights the significance of pyranopyrimidine cores, derived from compounds like 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate, in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These compounds, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, are crucial for developing bioactive molecules through one-pot multicomponent reactions. This process is enhanced by using diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscoring the importance of catalysis in organic synthesis (Parmar, Vala, & Patel, 2023).
Antioxidant Activity and Chemical Analysis
Antioxidants play a crucial role in various fields, including food engineering and pharmaceutical research. Methods like ORAC and FRAP are vital for determining the antioxidant capacity of compounds, including derivatives of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate. These methods, based on hydrogen atom transfer and electron transfer, are essential in assessing the antioxidant activity of complex samples. Such studies are pivotal in clarifying the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Pharmacological Interests in Morpholine and Pyrans Derivatives
Morpholine and its derivatives, including pyrans, hold significant pharmacological interest due to their broad spectrum of activities. The exploration of methodologies for synthesizing these compounds reveals their potential as pharmacophores, highlighting their relevance in drug discovery and development. This area of research is crucial for the synthesis of novel compounds with enhanced biological activities (Asif & Imran, 2019).
properties
IUPAC Name |
(2,6-dioxo-3H-pyran-4-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUSEHGANVYEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=O)OC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498303 | |
Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate | |
CAS RN |
15997-62-3 | |
Record name | 4-(Acetyloxy)-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15997-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyran-2,6(3H)-dione, 4-(acetyloxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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